(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine
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Overview
Description
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C7H16N2O2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with an ethylsulfonyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfur atom of the ethylsulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(Ethylsulfonyl)piperidin-2-yl)methanamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(1-(Methylsulfonyl)pyrrolidin-2-yl)methanamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine is unique due to its specific combination of a pyrrolidine ring and an ethylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H16N2O2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
(1-ethylsulfonylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3 |
InChI Key |
JOTJIVWVRHZAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CN |
Origin of Product |
United States |
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